molecular formula C14H18ClNO B8426462 2-(4-Chlorophenoxy)-7-aza-spiro[3.5]-nonane

2-(4-Chlorophenoxy)-7-aza-spiro[3.5]-nonane

Cat. No. B8426462
M. Wt: 251.75 g/mol
InChI Key: KIVDFFVJEYXQOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08394787B2

Procedure details

0.172 g (1.00 mmole) of ethyl 5-hydroxymethyl-isoxazole-3-carboxylate and 0.33 ml (1.92 mmoles) of N,N-diisopropylethylamine are dissolved in 9 ml of 1,2-dichloroethane then cooled to 0° C. 0.184 g (0.91 mmole) of p-nitrophenyl chloroformate in solution in 2 ml of 1,2-dichloromethane are added. The mixture is stirred for 20 mins at ambient temperature, then 0.230 g (0.91 mmole) of 2-(4-chlorophenoxy)-7-aza-spiro[3.5]-nonane, obtained in stage 2.2, is added. The mixture is heated at 60° C. for 15 hrs. After return to ambient temperature, a 1N aqueous solution of caustic soda is added, and the product is extracted with dichloromethane. The combined organic phases are then successively washed three times with a 1N aqueous solution of caustic soda, twice with a saturated aqueous solution of ammonium chloride and once with a saturated aqueous solution of sodium chloride, dried over sodium sulphate, filtered and evaporated to dryness. 0.447 g of the expected product are obtained in the form of a colourless oil which is used as such in the following stage.
Quantity
0.172 g
Type
reactant
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0.184 g
Type
reactant
Reaction Step Two
[Compound]
Name
1,2-dichloromethane
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1ON=C(C(OCC)=O)[CH:4]=1.C([N:16]([CH2:20][CH3:21])[CH:17]([CH3:19])C)(C)C.Cl[C:23]([O:25][C:26]1[CH:31]=[CH:30][C:29]([N+]([O-])=O)=[CH:28][CH:27]=1)=O.[Cl:35]CCCl>>[Cl:35][C:29]1[CH:30]=[CH:31][C:26]([O:25][CH:23]2[CH2:4][C:3]3([CH2:19][CH2:17][NH:16][CH2:20][CH2:21]3)[CH2:2]2)=[CH:27][CH:28]=1

Inputs

Step One
Name
Quantity
0.172 g
Type
reactant
Smiles
OCC1=CC(=NO1)C(=O)OCC
Name
Quantity
0.33 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
9 mL
Type
reactant
Smiles
ClCCCl
Step Two
Name
Quantity
0.184 g
Type
reactant
Smiles
ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Name
1,2-dichloromethane
Quantity
2 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 20 mins at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=CC=C(OC2CC3(C2)CCNCC3)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.91 mmol
AMOUNT: MASS 0.23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.